N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process to meet industrial demands. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating certain pathways. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-5-(trifluoromethyl)-: A related compound with a similar trifluoromethyl group but different functional groups.
2-Fluoro-5-(trifluoromethyl)aniline: Another similar compound with a fluorine atom instead of a chlorine atom.
2-(Trifluoromethyl)aniline: A simpler compound with only the trifluoromethyl group and an amine group.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical behavior, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H12ClF3N2O3 |
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Molecular Weight |
396.7 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H12ClF3N2O3/c1-27-16-7-10(2-5-15(16)25)6-11(9-23)17(26)24-14-8-12(18(20,21)22)3-4-13(14)19/h2-8,25H,1H3,(H,24,26)/b11-6+ |
InChI Key |
WLSVLYSVQYRXHB-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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